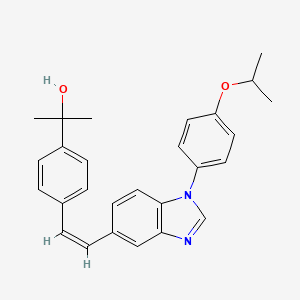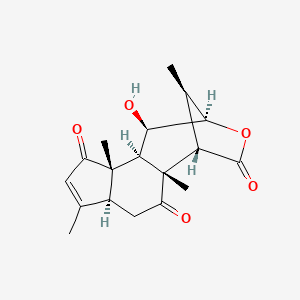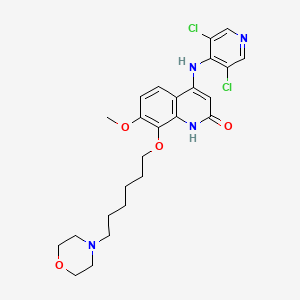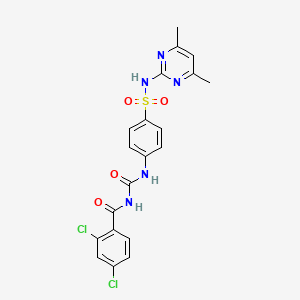
Bet7FM8sqg
説明
科学的研究の応用
Bromodomain and Extraterminal Domain Inhibitors (BETi) in Cancer Therapy
- Epigenetic Targeting : BET proteins, key epigenetic readers in cancer, are targeted by compounds like JQ1, showing promise in cancer therapy (Qi, 2014).
- Reproducibility Studies : Studies replicating key experiments demonstrate the therapeutic efficacy of BET bromodomain inhibitors in reducing tumor burden and increasing survival in cancer models (Kandela et al., 2015).
- Acute Lymphoblastic Leukemia (ALL) : BET inhibitors have shown potential in treating high-risk acute lymphoblastic leukemia, particularly targeting genes like MYC and IL7R (Ott et al., 2012).
BET Inhibitor JQ1 in Inflammation and Bone Destruction
- JQ1 Effects on Inflammation : JQ1 significantly suppresses inflammatory responses and has potential in treating conditions like periodontitis (Meng et al., 2014).
Structure and Function of Bromodomains
- Bromodomain Antagonists : Research into bromodomain inhibitors highlights their potential in treating diseases like cancer and inflammation, with challenges in achieving selectivity and overcoming drug resistance (Ferri et al., 2016).
Selective Degradation of BET Proteins
- Selective Targeting of BRD4 : Proteolysis Targeted Chimeras (PROTACs) like MZ1 have shown potential in selectively targeting BET proteins for degradation, offering new therapeutic opportunities (Zengerle et al., 2015).
BET Inhibitors in Castration-Resistant Prostate Cancer (CRPC)
- Therapeutic Potential in CRPC : BET inhibitors have shown efficacy in models of castration-resistant prostate cancer, suggesting their clinical evaluation as potential treatments (Welti et al., 2018).
Prostate Cancer Resistance to BET Inhibitors
- SPOP Mutations and BET Inhibitor Resistance : SPOP mutations in prostate cancer confer resistance to BET inhibitors, highlighting the need for understanding molecular mechanisms of resistance in cancer therapy (Dai et al., 2017).
BET Bromodomain Selective Inhibition
- Selective Inhibition for Therapeutic Applications : The development of selective small molecules like JQ1 that inhibit BET bromodomains has shown promise in treating cancers (Filippakopoulos et al., 2010).
BET Inhibitors in Diverse Glioblastoma
- Glioblastoma Treatment : BET bromodomain inhibitors like JQ1 have demonstrated efficacy in treating genetically diverse glioblastoma, a challenging form of cancer (Cheng et al., 2013).
BET Inhibition and MYC Oncogene
- Targeting c-Myc in Cancer : BET bromodomain inhibition downregulates MYC transcription, offering a new approach in treating Myc-dependent malignancies like multiple myeloma (Delmore et al., 2011).
BET Inhibitors in Hematological Malignancies
- Role in Hematological Malignancies : BET inhibitors are emerging as promising treatments in hematological malignancies, with ongoing preclinical and clinical studies (Chaidos et al., 2015).
BET Inhibitors in Erythropoietin Differentiation
- Erythropoietin Differentiation in Leukemia : BET inhibitors like JQ1 have been shown to restore erythroid differentiation in leukemic cell lines, highlighting a new application for these inhibitors (Goupille et al., 2012).
Therapeutic Targeting in NUT Midline Carcinoma
- NUT Midline Carcinoma : BET inhibitors and other compounds have been identified as active candidates for treating this highly therapy-resistant cancer (Zhang et al., 2020).
BET Inhibition in Triple Negative Breast Cancer
- Impact on Triple Negative Breast Cancer : BET inhibitors like JQ1 have shown efficacy in impairing tumor response to hypoxia in triple negative breast cancer, suggesting a novel therapeutic approach (da Motta et al., 2016).
作用機序
The mechanism of action of “Bet7FM8sqg” involves inhibiting the entry of arenaviruses into host cells. This makes it a potential therapeutic candidate for diseases caused by arenaviruses, such as Lassa fever.
特性
IUPAC Name |
2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNZTRPIBJSUIX-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bet7FM8sqg | |
CAS RN |
1450929-77-7 | |
| Record name | LHF-535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHF-535 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)

